molecular formula C12H13N3O B3016127 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine CAS No. 477863-75-5

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine

Cat. No. B3016127
CAS RN: 477863-75-5
M. Wt: 215.256
InChI Key: ISAAHKWJEGJNBZ-UHFFFAOYSA-N
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Description

The compound 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities. Pyrimidines are heterocyclic aromatic compounds, similar to pyridine but with a nitrogen atom at positions 1 and 3 of the ring. They are important constituents of nucleic acids and are involved in many biochemical processes.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system, which leads to the formation of pyrrolylpyridinium salts followed by hydrazinolysis . Another approach for synthesizing substituted pyrimidines includes the cyclization of formamidine precursors in the presence of dry HCl, followed by nucleophilic substitution . Additionally, multicomponent condensation reactions can be employed to synthesize pyrimidine derivatives, as demonstrated by the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives in an aqueous ethanol medium .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various experimental and theoretical techniques. For instance, a study on a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, utilized FT-IR, FT-Raman, and NMR spectroscopy, along with density functional theory (DFT) calculations, to determine the molecular structure and vibrational modes . These techniques can provide insights into the geometrical parameters, chemical activity regions, and electronic properties of the molecule.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including rearrangements and substitutions. For example, methoxy-5-phenylpyrimidines can rearrange to form N-methyl-2(or 4)-oxopyrimidines when heated in triethylamine . The reactivity of these compounds can be influenced by substituents on the phenyl ring, which can be analyzed using Hammett-type correlations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties. For instance, the introduction of a methoxy group on the naphthalene ring of pyrimidin-2-amines has been shown to enhance their antiproliferative activity against cancer cell lines . Additionally, the electronic properties, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to predict the behavior of these compounds under different conditions .

Scientific Research Applications

Chemical Transformations and Synthesis 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine and its derivatives are extensively studied for their chemical properties and potential in various synthetic applications. Research highlights the thermal rearrangement of methoxypyrimidines to form N-methyl-2(or 4)-oxopyrimidines, showcasing the compound's potential in creating new molecular structures (Brown & Lee, 1970). Another study delves into the photochemistry of bromopyrimidines, exploring the influence of aliphatic amines on their photochemical reactions (Nasielski et al., 1972).

Mechanistic Insights and Novel Pathways The compound's role in the cine-amination of bromopyrimidines by potassium amide in liquid ammonia has been explored, offering insights into possible SN(ANRORC) mechanisms and the formation of open-chain intermediates (Rasmussen et al., 1978). Moreover, its electrochemical transformation has been studied for the indirect anodic oxidation mediated by electrochemically generated chlorine (Matsuura et al., 1992).

Pharmacological Aspects and Drug Development Despite the focus on scientific research, it's notable that some studies delve into the pharmacological potential of pyrimidin-4-amine derivatives. For instance, research on the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists sheds light on their potential in drug development (Dounay et al., 2009). Furthermore, the design and synthesis of novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as tubulin polymerization inhibitors demonstrate the compound's role in anticancer activities (Liu et al., 2020).

Safety and Hazards

The safety information available indicates that 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-12-10(16-2)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAAHKWJEGJNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine

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